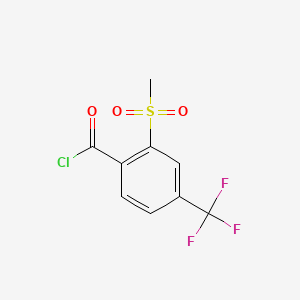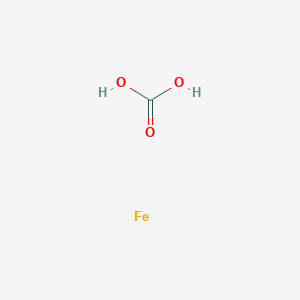
Ferrous carbonate
Overview
Description
Ferrous carbonate, also known as Iron (II) carbonate, is a chemical compound with the formula FeCO3 . It occurs naturally as the mineral siderite . At ordinary ambient temperatures, it is a green-brown ionic solid consisting of iron (II) cations Fe2+ and carbonate anions CO2−3 .
Synthesis Analysis
This compound can be prepared by reacting solutions of two ions, such as iron (II) chloride and sodium carbonate . It can also be prepared from solutions of an iron (II) salt, such as iron (II) perchlorate, with sodium bicarbonate, releasing carbon dioxide . Care must be taken to exclude oxygen O2 from the solutions, because the Fe2+ ion is easily oxidized to Fe3+, especially at pH above 6.0 .Molecular Structure Analysis
The molecular structure of this compound has been elucidated through studies focusing on related compounds and their reactions. For example, research on carbonate-containing green rusts, which are related to this compound through oxidation processes, provides insights into the structural characteristics of iron-carbonate compounds.Chemical Reactions Analysis
This compound undergoes various chemical reactions, particularly oxidation and reduction processes . The oxidation of this compound in the presence of carbonate ions leads to the formation of carbonate green rust one, which can further oxidize into α-FeOOH goethite . These reactions are influenced by factors such as pH and the presence of other ions in solution .Physical And Chemical Properties Analysis
This compound is a pale green, crystalline solid . It demonstrates low solubility in water, but it is soluble in mineral acids . It has a molar mass of about 115.85 g/mol . Its crystal structure is rhombohedral, similar to that of calcite and other carbonates .Scientific Research Applications
Biosynthesis of Vivianite and Environmental Applications
Vivianite (Fe3(PO4)2·8H2O) formation involves ferrous iron (Fe2+) and orthophosphate (PO43-), and it is a significant product of dissimilatory iron reduction. It has potential environmental applications, including heavy metal immobilization, dechlorination of carbon tetrachloride (CT), phosphorus sequestration, and eutrophication alleviation. Vivianite's slow-release fertilizer potential is also noteworthy (Yuan, Wang, Wang, & Li, 2020).
Synthesis of Gamma Ferric Oxide
Gamma ferric oxide can be synthesized through the thermal decomposition of ferrous carbonate, precipitated from ferrous sulfate and sodium carbonate. This process results in magnetic iron oxides with potential applications in various fields, especially where magnetic properties are desirable (Narasimhan, Prabhakar, Manohar, & Gnanam, 2002).
Arsenic Removal in Water Treatment
Ferrous-based red mud sludge, involving this compound, can effectively remove arsenic from aqueous solutions, making it a promising material for low arsenic water treatment in rural areas. Its cost-effectiveness and high arsenic uptake capability highlight its potential in environmental applications (Li, Wang, Luan, & Liang, 2010).
Formation of Ferrous Hydroxy Carbonate
Ferrous hydroxy carbonate (FHC; Fe2(OH)2CO3) is identified as a stable transformation product of biogenic magnetite. This finding has implications for understanding the mineral composition in anoxic sediments and could be significant in geological and environmental studies (Kukkadapu, Zachara, Fredrickson, & Kennedy, 2005).
Slow-Release Fertilizers from Waste Ferrous Sulfate
A novel process to recycle ferrous sulfate from titanium dioxide production involves transforming it into slow-release fertilizers by co-grinding with calcium carbonate. This method represents an efficient recycling strategy and offers an economical solution for agricultural applications (Li, Lei, Qu, Li, Zhou, & Zhang, 2017).
Bioreduction of Natural Goethite and Remineralization
The bioreduction of natural goethite in Lorraine iron ore (Minette) by Shewanella putrefaciens results in the formation of this compound. This process has implications for understanding natural iron oxide transformations and could have applications in mining and geological research (Maitte, Jorand, Grgić, Abdelmoula, & Carteret, 2015).
Role in CO2 Corrosion of Steel
This compound plays a role in the formation of protective iron carbonate layers in CO2 corrosion of mild steel. Understanding this process is crucial for industries dealing with steel corrosion, providing insights into developing better corrosion-resistant materials (Farelas, Brown, & Nešić, 2013).
Mechanism of Action
Target of Action
Ferrous carbonate, also known as Iron (II) carbonate, is a chemical compound with the formula FeCO3 . It primarily targets the body’s iron metabolism, specifically the formation of red blood cells . Iron is a crucial component of hemoglobin, the protein in red blood cells responsible for carrying oxygen throughout the body .
Mode of Action
This compound interacts with its targets by supplying the body with iron, which is necessary for the production of hemoglobin . When ingested, this compound is broken down in the stomach, releasing iron ions. These ions are then absorbed in the duodenum and upper jejunum of the small intestine . The iron is then incorporated into the hemoglobin molecule, enabling the red blood cells to carry oxygen.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme synthesis pathway. Iron is a key component of the heme molecule, which is part of hemoglobin . When there is an iron deficiency, the production of heme and, consequently, hemoglobin is reduced, leading to iron deficiency anemia . By providing a source of iron, this compound helps to restore the normal function of this pathway.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Iron from this compound is absorbed in the duodenum and upper jejunum of the small intestine . The iron is then distributed throughout the body, primarily to the bone marrow, where it is used in the production of hemoglobin . Any excess iron is stored in the liver, spleen, and bone marrow .
Result of Action
The molecular effect of this compound’s action is the restoration of normal hemoglobin levels in the blood, thereby correcting iron deficiency anemia . On a cellular level, the increased availability of iron allows for the production of healthy red blood cells capable of carrying sufficient oxygen to meet the body’s needs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain dietary components can affect the absorption of iron. Vitamin C enhances iron absorption, while substances like phytates (found in grains and legumes), polyphenols (found in some vegetables and tea), and calcium can inhibit iron absorption . Furthermore, the pH level of the stomach can impact the dissolution and absorption of this compound, with a lower pH (more acidic conditions) generally promoting better absorption .
Safety and Hazards
Ferrous carbonate is slightly toxic; the probable oral lethal dose is between 0.5 and 5 g/kg . It should be regarded as a dermal and respiratory sensitizer due to the presence of nickel . It should be considered as irritant to skin and eyes and to the respiratory tract . The handling of this additive is considered to be a risk by inhalation .
Future Directions
Research on the conversion of ferrous carbonate or CO2 and hydrogen to higher hydrocarbons at low or ambient temperatures may create many energy and ecological benefits . This will make it possible to produce high-value products in an environmentally friendly manner using H2 derived from renewable energy, reduce energy consumption, decrease the dependence on fossil resources, and avoid over emission of CO2 in the conversion process .
properties
IUPAC Name |
iron(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDACVRFCEPDA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052225 | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |
| Record name | Ferrous carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.9 g/cu cm | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Precipitates as a white solid | |
CAS RN |
563-71-3 | |
| Record name | Ferrous carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbonic acid, iron(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: Decomposes | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



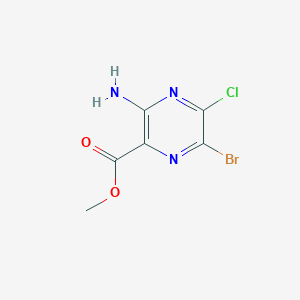

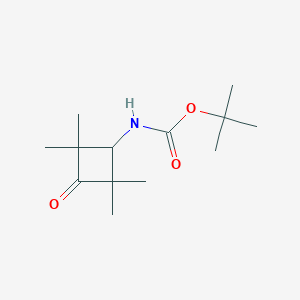
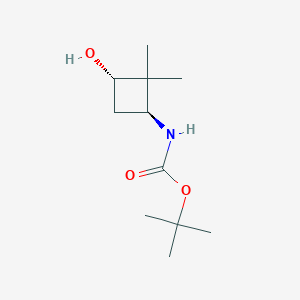
![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)


![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid, cis](/img/structure/B3047738.png)
![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)
